

An In-depth Technical Guide to the Crystal Structure of Parylene F Dimer

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Parylene F dimer*

Cat. No.: *B155830*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **Parylene F dimer**, chemically known as 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane. The information presented is collated from crystallographic studies and is intended to be a valuable resource for professionals in research, science, and drug development.

Molecular and Crystal Structure

Parylene F dimer, with the chemical formula $C_{16}H_8F_8$, is the precursor for the chemical vapor deposition of Parylene F, a fluorinated polymer coating with applications in electronics and medical devices.^{[1][2]} The crystal structure of the dimer has been determined by X-ray diffraction, revealing a strained molecular geometry characteristic of [2.2]paracyclophanes.

The molecule consists of two benzene rings held in a parallel, face-to-face arrangement by two fluoro-substituted ethylene bridges. This arrangement forces the aromatic rings into close proximity, leading to significant intramolecular strain and interesting chemical properties.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and molecular geometry data for the **Parylene F dimer**, as determined by single-crystal X-ray diffraction.^[3]

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	<chem>C16H8F8</chem>
Formula Weight	352.22 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a	7.994(2) Å
b	7.986(2) Å
c	10.855(3) Å
β	97.84(1)°
Volume	686.5 Å ³
Z (Molecules per unit cell)	2
Density	
Calculated Density	1.704 g/cm ³
Observed Density (flootation)	1.704 g/cm ³
Data Collection	
Radiation	Cu Kα ($\lambda = 1.54051$ Å)
Temperature	24 °C
Refinement	
Refinement Method	Full-matrix least-squares
R-factor	0.037
Number of Reflections	956

Table 2: Selected Bond Lengths and Angles

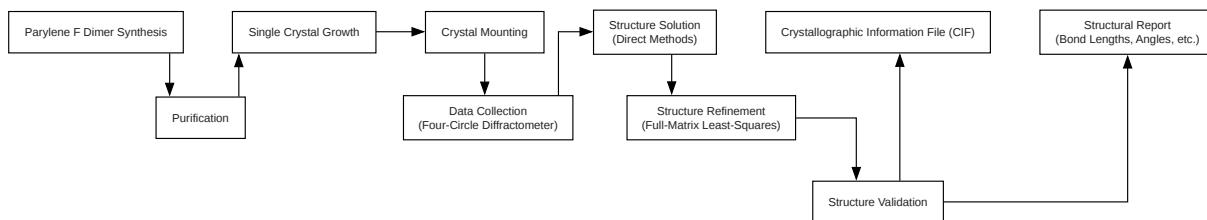
Feature	Value
Bond Lengths	
Bridge C-C distance	~1.59 Å
Average C-F distance	1.35 Å
Bond Angles	
Average F-C-F angle	106°
Molecular Geometry	
Distance between unsubstituted C4 planes of each ring	3.09 Å
Bending of para carbon atoms out of the plane of the other four aromatic C atoms	~12°

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **Parylene F dimer** was achieved through single-crystal X-ray diffraction.^[3] The general methodology is outlined below.

3.1. Crystal Growth Single crystals of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane suitable for X-ray diffraction were obtained. While the specific crystallization method for this study is not detailed, common techniques include slow evaporation from a suitable solvent or vapor diffusion.

3.2. Data Collection A suitable single crystal was mounted on a goniometer head of a four-circle diffractometer. The cell dimensions were determined by a least-squares fit to the 2θ angles of multiple reflections. Intensity data was collected at a controlled temperature (24 °C) using Cu K α radiation.


3.3. Structure Solution and Refinement The crystal structure was solved using direct methods. The initial model of the molecule was then refined using full-matrix least-squares methods. This iterative process minimizes the difference between the observed and calculated structure

factors to yield an accurate final structure. The refinement of the **Parylene F dimer** structure resulted in a final R-factor of 0.037 for 956 observed reflections.[3]

A notable aspect of the refinement was the observation of high anisotropy in the apparent thermal motion of the substituent atoms on the bridging carbon atoms. This was modeled as a statistical disorder, suggesting a dynamic twisting of the aromatic rings.[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the crystal structure of the **Parylene F dimer**.

[Click to download full resolution via product page](#)

Caption: Workflow for Crystal Structure Determination of **Parylene F Dimer**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Parylene F Dimer CAS#: 1785-64-4 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]
- 3. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Parylene F Dimer]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155830#crystal-structure-of-parylene-f-dimer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com